molecular formula C5H10O3 B1294447 Methyl 3-methoxypropionate CAS No. 3852-09-3

Methyl 3-methoxypropionate

Cat. No. B1294447
CAS RN: 3852-09-3
M. Wt: 118.13 g/mol
InChI Key: BDJSOPWXYLFTNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methoxypropionate (MMP) is a chemical compound that is synthesized from methanol and methyl acrylate using sodium methoxide as a catalyst. The optimized synthesis conditions involve a specific mole ratio of methanol to methyl acrylate and sodium methoxide to methyl acrylate, with controlled reaction temperature and time to achieve high yields of MMP. The purity of MMP can be very high, reaching over 99.6% as determined by gas chromatography .

Synthesis Analysis

The synthesis of MMP is a process that has been optimized through an orthogonal method. The best conditions for the synthesis include a mole ratio of methanol to methyl acrylate of 1.2:1, a mole ratio of sodium methoxide to methyl acrylate of 0.02:1, a reaction temperature of 50°C, and a reaction time of 3.5 hours. Under these conditions, the yield of MMP can exceed 97%. Additionally, the recycling of the head fraction in the process can further increase the yield to 98.9% .

Molecular Structure Analysis

While the provided data does not include direct information on the molecular structure of MMP, related compounds have been studied. For example, the crystal structure of methyl 3,6-dideoxy-3-C-methoxycarbonyl-3-C-nitro-α-l-galacto-hexopyranoside, a structurally related compound, has been determined through X-ray diffraction studies . This suggests that similar analytical techniques could be applied to MMP to elucidate its molecular structure.

Chemical Reactions Analysis

MMP is a versatile compound that can be used in various chemical reactions. For instance, it can be synthesized from methanol and methyl acrylate . Other related compounds, such as methyl 2-dimethoxymethyl-3-methoxypropionate, can react with amidines to produce different reaction products, indicating the reactivity of the methoxypropionate group in various chemical environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of MMP are not directly discussed in the provided data. However, the high purity of the synthesized MMP suggests that it has consistent physical and chemical properties suitable for further applications. The synthesis process itself indicates that MMP is stable under mild conditions and can be obtained in a highly pure state . Related compounds, such as poly(3-mercapto-2-methylpropionate), have been shown to possess unique material properties, such as rubber-like elasticity, which could imply that MMP may also exhibit interesting physical properties .

Scientific Research Applications

Synthesis Processes

Methyl 3-methoxypropionate (MMP) has been a subject of interest in studies focusing on its synthesis processes. Zhang Ji-bo (2011) explored the preparation of MMP from methanol and methyl acrylate using sodium hydroxide as a catalyst. The study optimized conditions such as the ratio of methanol to methyl acrylate, reaction temperature, and time, achieving a high yield and purity of MMP (Zhang Ji-bo, 2011). Similarly, Q. Ling-bo (2007) conducted a study using sodium methoxide as a catalyst for MMP synthesis, achieving a yield of over 97% and a product purity of more than 99.6% (Q. Ling-bo, 2007).

Applications in Analytical Chemistry

Methyl 3-methoxy-3-phenylpropionate was identified as an artifact in the saponification and methylation processes during the gas chromatographic analysis of esterified cinnamic acid from Hoya latices. This study by F. Warnaar (1976) highlights the significance of MMP in analytical biochemistry (F. Warnaar, 1976).

Safety And Hazards

When handling Methyl 3-methoxypropionate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

methyl 3-methoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-7-4-3-5(6)8-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJSOPWXYLFTNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052060
Record name Methyl 3-methoxypropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propanoic acid, 3-methoxy-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Methyl 3-methoxypropionate

CAS RN

3852-09-3
Record name Methyl 3-methoxypropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3852-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-methoxypropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003852093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-methoxypropionate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65578
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanoic acid, 3-methoxy-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl 3-methoxypropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-methoxypropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.236
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 3-METHOXYPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RL3A396XRV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 50 cm long, 5 cm diameter water-jacketted reactor (Reactor C) was charged with 1 liter of Dowex MSA 1 strong base resin. The resin was treated in sequence with 2000 ml of ethanol, 2000 ml of water, 3800 ml of 4 weight percent aqueous sodium hydroxide, and 5000 ml of methanol-ethanol mixture. This reactor was used to react mixtures containing ethyl acrylate and both methanol and ethanol to produce mixtures of ethyl 3-methoxypropanoate, methyl 3-ethoxypropanoate, ethyl 3-ethoxypropanoate and methyl 3-methoxypropanoate. In each run about 7.5 liters of a feed solution containing the components identified in Table IV was used. There was no problem of ethyl acrylate breakthrough at the end of each run. The mixture was recovered by distillation to remove the alcohols.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2000 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2000 mL
Type
reactant
Reaction Step Two
Quantity
5000 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-methoxypropionate
Reactant of Route 2
Reactant of Route 2
Methyl 3-methoxypropionate
Reactant of Route 3
Methyl 3-methoxypropionate
Reactant of Route 4
Methyl 3-methoxypropionate
Reactant of Route 5
Reactant of Route 5
Methyl 3-methoxypropionate
Reactant of Route 6
Reactant of Route 6
Methyl 3-methoxypropionate

Citations

For This Compound
141
Citations
X Li, X Liu, Z Lu, G Xu - Applied Catalysis A: General, 2023 - Elsevier
… In this study, Methyl 3-methoxypropionate (MMP) was formed from the addition reaction of methyl acrylate (MA) and methanol using MO/MgO (M = Ce, Co, Ni) catalysts, which were …
Number of citations: 0 www.sciencedirect.com
X Wang, G Zhao, H Zou, Y Cao, Y Zhang, R Zhang… - Green …, 2011 - pubs.rsc.org
… and methyl 3-methoxypropionate increased … methyl 3-methoxypropionate when the reaction temperature was above 115 C. At 145 C, the selectivities to methyl 3-methoxypropionate …
Number of citations: 21 pubs.rsc.org
K Wang, WS Li, XP Zhou - Catalysis letters, 2005 - Springer
… methyl 3-methoxypropionate and oxygen over PdCl2/CuCl2 catalyst. In the experiments, 0.80 mL of methyl 3-methoxypropionate… Hence, methyl 3-methoxypropionate was not a reaction …
Number of citations: 3 link.springer.com
S Ševčík, M Přádný - Collection of Czechoslovak chemical …, 1986 - cccc.uochb.cas.cz
… N,N-Dimethylaminoethyl pivalate was selected as a model of the structural unit of the reported polymer; N,N-dimethylaminoethyl-2-methyl-3-methoxypropionate was the model of the …
Number of citations: 3 cccc.uochb.cas.cz
N Lebedev, V Berenblit - Journal" Fluorine Notes, 2010 - notes.fluorine1.ru
… The methyl 3-methoxypropionate ECF technology was developed in the Institute, after that the experimental-industrial set was created at Pilot Plant of VNIISK and in 1967 a process of …
Number of citations: 5 notes.fluorine1.ru
F Sweet, JD Fissekis - Journal of the American Chemical Society, 1973 - ACS Publications
The acid-catalyzedsynthesis of substituted 3, 4-dihydro-2 (l//)-pyrimidinones from a variety of pre-cursors was studied. The major products of the condensation of 3-methoxyacrylate with …
Number of citations: 235 pubs.acs.org
M Cammenberg, K Hult, S Park - ChemBioChem, 2006 - Wiley Online Library
… Other acylation reagents that can afford a similar interaction, such as methyl 3-methoxypropionate, also increased (11-fold) the initial reaction rates compared to that with butyrate. …
PD Bartlett, PN Rylander - Journal of the American Chemical …, 1951 - ACS Publications
… Methyl acrylate under these conditions is converted to methyl /3-methoxypropionate but acrylic acid is precipitated as its sodium salt. A small amount of solid precipitated during the …
Number of citations: 38 pubs.acs.org
CG Overberger, SL Shapiro - Journal of the American Chemical …, 1954 - ACS Publications
… Reaction of methyl /3-methoxypropionate and ethyl 0-ethoxypropionate with phenylbiguanide gave … Condensation of methyl /3-methoxypropionate with phenylbiguanide using sodium …
Number of citations: 26 pubs.acs.org
VV Berenblit - Zhurnal Organicheskoi Khimii, 1979
Number of citations: 6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.